molecular formula C16H17NO2 B11098781 3,4-Dimethylphenyl (3-methylphenyl)carbamate

3,4-Dimethylphenyl (3-methylphenyl)carbamate

Cat. No.: B11098781
M. Wt: 255.31 g/mol
InChI Key: GBXHCOBSSSNTQO-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of two methyl groups on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methylphenol. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve signal transmission .

Comparison with Similar Compounds

Comparison: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and chemical stability .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-11-5-4-6-14(9-11)17-16(18)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18)

InChI Key

GBXHCOBSSSNTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC(=C(C=C2)C)C

Origin of Product

United States

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